

A Comparative Analysis of Benzenesulfonamide Efficacy: An In Vitro vs. In Vivo Perspective

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Compound of Interest

Compound Name:	2-amino-N-methylbenzenesulfonamide
Cat. No.:	B095669

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For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the in vitro and in vivo efficacy of substituted benzenesulfonamides, a class of compounds to which "**2-amino-N-methylbenzenesulfonamide**" belongs. Due to the limited public data on "**2-amino-N-methylbenzenesulfonamide**," this document utilizes data from closely related, well-studied benzenesulfonamide analogs that have been evaluated for their anticancer properties. The benzenesulfonamide scaffold is a recognized pharmacophore, with many of its derivatives being investigated as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in a variety of tumors and contribute to cancer progression.

Data Presentation

In Vitro Efficacy: Carbonic Anhydrase Inhibition and Cytotoxicity

The in vitro activity of benzenesulfonamide analogs is commonly evaluated through enzymatic assays targeting specific carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and cytotoxicity assays against various cancer cell lines.

Compound ID	Target Isoform	Inhibition Constant (K_i)	Cancer Cell Line	Growth Inhibition (GI_{50})	Reference
Analog 8b	-	-	HeLa	$7.2 \pm 1.12 \mu\text{M}$	[1]
MDA-MB-231	$4.62 \pm 0.13 \mu\text{M}$	[1]			
MCF-7	$7.13 \pm 0.13 \mu\text{M}$	[1]			
Analog 12d	hCA IX	-	MDA-MB-468 (Breast)	Growth % = 62%	[2]
Analog 5i	-	-	MDA-MB-231 (Breast)	$IC_{50} = 30.4 \mu\text{M}$	[3]
T-47D (Breast)	-	[3]			
SK-N-MC (Neuroblastoma)	$IC_{50} = 24.9 - 25.2 \mu\text{M}$	[3]			

Data presented is for 2,5-Dichlorothiophene-3-sulfonamide (Analog 8b), a 1,3,5-triazinyl benzenesulfonamide (Analog 12d), and 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (Analog 5i) as representative examples.

In Vivo Efficacy: Xenograft Tumor Models

The in vivo anticancer efficacy of benzenesulfonamide derivatives is often assessed using xenograft models, where human cancer cells are implanted in immunocompromised mice.

Compound	Animal Model	Cell Line	Administration Route	Dosing Regimen	Tumor Growth Inhibition	Reference
Celecoxib	Nude Mice	HCA-7 (Colon)	Oral (in chow)	1250 mg/kg of chow	Attenuation of tumor growth	[4]
Celecoxib	Nude Mice	HuH7 (Hepatocellular Carcinoma)	-	-	Decreased frequency and mean weight of xenografts	[5]

Celecoxib, a sulfonamide-containing drug, is used here as a representative example for in vivo studies.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (GI₅₀).

- Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

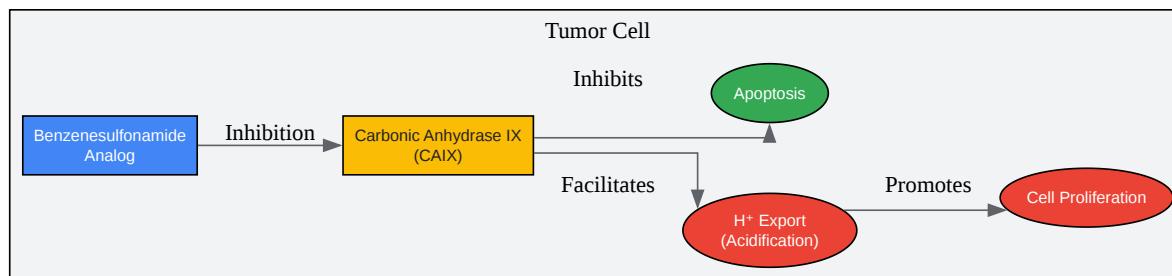
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI_{50} value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

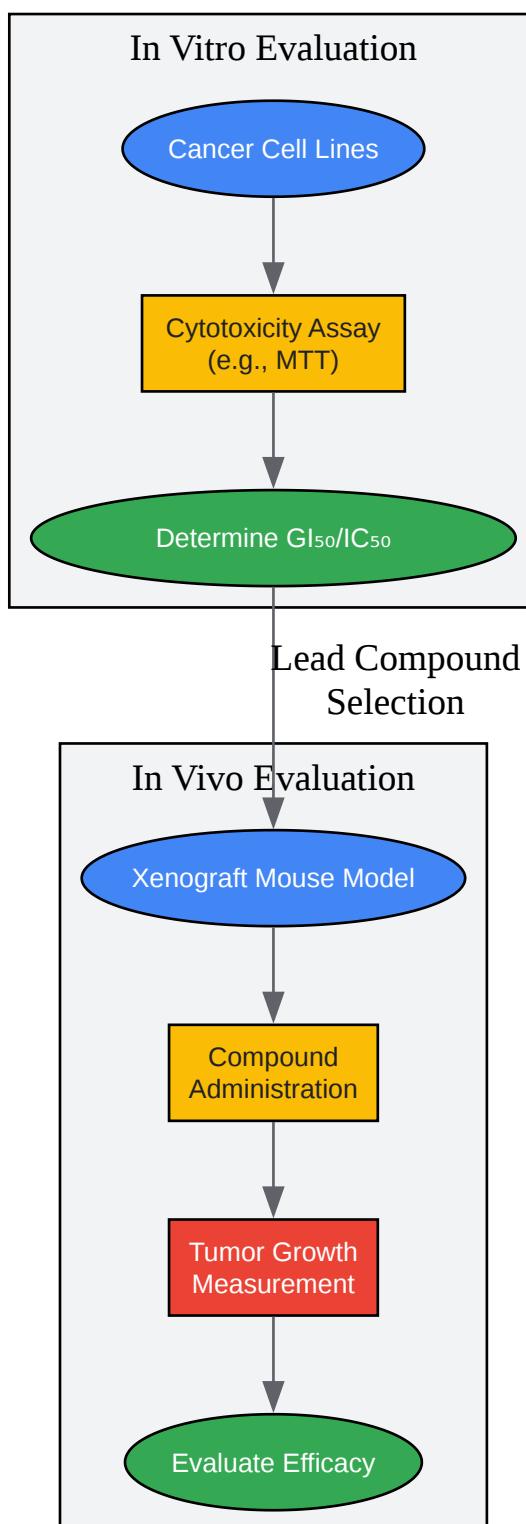
- Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
- Cell Implantation: A suspension of human cancer cells (e.g., HCA-7) is injected subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured periodically using calipers.
- Treatment Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.^[4]
- Efficacy Evaluation: Tumor volumes are measured throughout the study. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.^[4]
- Data Analysis: The antitumor efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.^[4]

Mandatory Visualization



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Caption: Hypothesized signaling pathway of benzenesulfonamide analogs.



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Caption: Experimental workflow for evaluating benzenesulfonamide analogs.

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